molecular formula C46H58O20 B12776767 2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- CAS No. 205448-60-8

2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl-

Cat. No.: B12776767
CAS No.: 205448-60-8
M. Wt: 930.9 g/mol
InChI Key: KATPQKCETINDHN-UHFFFAOYSA-N
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Description

2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- is a complex organic compound. It belongs to the class of tetracycline antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its intricate structure, which includes multiple sugar moieties and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core naphthacene structure, followed by the attachment of various sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through a series of biosynthetic pathways. The product is then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.

    Industry: Used in the development of new antibiotics and other pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the death of the bacterial cells. The compound targets the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: Another broad-spectrum antibiotic with a similar core structure but different substituents.

    Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.

    Minocycline: Another tetracycline derivative with a broader spectrum of activity.

Uniqueness

The uniqueness of 2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- lies in its complex structure, which includes multiple sugar moieties and hydroxyl groups. This complexity may confer unique properties, such as enhanced antibacterial activity or reduced resistance development.

Properties

CAS No.

205448-60-8

Molecular Formula

C46H58O20

Molecular Weight

930.9 g/mol

IUPAC Name

10,12-dihydroxy-8-[3-hydroxy-5-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,11-dioxo-1-propyl-3-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxytetracene-2-carboxylic acid

InChI

InChI=1S/C46H58O20/c1-11-12-22-27-20(14-26(29(22)43(53)54)65-46-42(60-10)41(59-9)37(56-6)18(3)63-46)13-23-30(32(27)49)33(50)28-24(31(23)48)15-21(16-25(28)47)64-44-35(52)40(58-8)38(19(4)62-44)66-45-34(51)39(57-7)36(55-5)17(2)61-45/h13-19,34-42,44-47,49,51-52H,11-12H2,1-10H3,(H,53,54)

InChI Key

KATPQKCETINDHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC5C(C(C(C(O5)C)OC6C(C(C(C(O6)C)OC)OC)O)OC)O)OC7C(C(C(C(O7)C)OC)OC)OC)C(=O)O

Origin of Product

United States

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